molecular formula C10H13N B1627915 N-Methyl-2,3-dihydro-1H-inden-1-amine CAS No. 2084-72-2

N-Methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1627915
CAS No.: 2084-72-2
M. Wt: 147.22 g/mol
InChI Key: AIXUYZODYPPNAV-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of indanamine, where the nitrogen atom is methylated

Mechanism of Action

Target of Action

N-Methyl-2,3-dihydro-1H-inden-1-amine, also known as NM-2-AI, is a psychoactive drug and research chemical . It acts as a highly selective norepinephrine reuptake inhibitor and releasing agent in vitro . It also has affinity as a TAAR1 receptor agonist , an Alpha-2A adrenergic receptor agonist , and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to prolonged effects of norepinephrine and enhances neurotransmission . The compound also acts as an agonist at the TAAR1 and Alpha-2A adrenergic receptors, and binds to the 5-HT1A and 5-HT2A receptors .

Biochemical Pathways

Given its mode of action, it likely affects thenorepinephrine neurotransmitter system and the serotonin system . These systems play key roles in mood regulation, arousal, and sensory perception.

Pharmacokinetics

A study on n-methyl-2-aminoindane (nm2ai) metabolism identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2-AI, and four hydroxy-NM-2-AI . One of the hydroxy-NM-2-AI and one of the hydroxy-2-AI also underwent conjugation . NM-2-AI and 2-AI were also detected in the hair and blood .

Result of Action

Given its mode of action, it is likely to enhance norepinephrine and serotonin neurotransmission, which could lead to effects such as increased arousal, mood elevation, and altered sensory perception .

Biochemical Analysis

Biochemical Properties

N-Methyl-2,3-dihydro-1H-inden-1-amine has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Cellular Effects

The cellular effects of this compound are largely due to its interactions with various receptors. By acting as a norepinephrine reuptake inhibitor, it can influence cell signaling pathways related to norepinephrine . Its interactions with various receptors can also impact gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its high affinity for various receptors allows it to influence a variety of biochemical processes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

It has been used in research studies, suggesting that it is likely to have observable effects at certain dosages .

Metabolic Pathways

Given its interactions with various receptors, it is likely to be involved in several metabolic processes .

Transport and Distribution

Given its biochemical properties, it is likely to be transported and distributed in a manner similar to other compounds with similar properties .

Subcellular Localization

Given its biochemical properties, it is likely to be localized in a manner similar to other compounds with similar properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2,3-dihydro-1H-inden-1-amine can be synthesized through several methods. One common approach involves the reduction of N-methyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-2,3-dihydro-1H-inden-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of this compound.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various alkyl halides or acyl chlorides under basic conditions

Major Products:

    Oxidation: N-methyl-2,3-dihydro-1H-inden-1-one

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing novel organic compounds and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

N-Methyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:

    N-Methyl-2,3-dihydro-1H-inden-2-amine: A structural isomer with the methyl group attached to a different position on the indanamine ring.

    2,3-Dihydro-1H-inden-1-amine: The non-methylated parent compound, which has different reactivity and properties.

    N-Methyl-2,3-dihydro-1H-inden-1-one: The corresponding ketone, which can be reduced to form this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXUYZODYPPNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588279
Record name N-Methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2084-72-2
Record name N-Methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2,3-dihydro-1H-inden-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(R,R)-Ethylene-1,2-bis(η5 -4,5,6,7-tetrahydroindenyl) titanium (R)-1,1'-binaphth-2,2'-diolate (30 mg, 0.050 mmol) was dissolved in 4 mL of dry benzene in a Schlenk tube under a nitrogen atmosphere. The tube was wrapped in aluminum foil. A solution of n-butyllithium (41 μL, 0.065 mmol, 1.6M in hexane) was added and the mixture was shaken until it turned a dark red brown color. After 5 min. phenylsilane, (93 μL, 0.75 mmol) was added and the reaction mixture turned blue, then brown, in color. After 10 min. indanone N-methyl imine (72.6 mg, 0.50 mmol) was added. The tube was shaken and left for about 20 hours at room temperature. The resulting solution was diluted with 15 mL of ether and 3 mL of methanol and allowed to stir for 2 hours. The reaction mixture was then washed with 20 mL of water and extracted with 1M HCl (2×20 mL). The aqueous layer was separated, basified with 5 M NaOH (until strongly basic to pH paper), and extracted with ether (2×50 mL). The ether solution was dried over anhydrous sodium sulfate and concentrated to yield 65 mg (0.44 mmol, 88% yield) of N-methyl-1-indanamine as a yellow oil.
[Compound]
Name
(R,R)-Ethylene-1,2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium (R)-1,1'-binaphth-2,2'-diolate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
41 μL
Type
reactant
Reaction Step Two
Quantity
93 μL
Type
reactant
Reaction Step Three
Name
indanone N-methyl imine
Quantity
72.6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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